Cas no 2034302-69-5 (4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide)
![4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide structure](https://www.kuujia.com/scimg/cas/2034302-69-5x500.png)
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide
-
- Inchi: 1S/C16H16N4O4S2/c1-10-17-15(24-19-10)13-8-9-25-16(13)18-14(21)11-4-6-12(7-5-11)26(22,23)20(2)3/h4-9H,1-3H3,(H,18,21)
- InChI Key: QVQPYKPQZBFPBO-UHFFFAOYSA-N
- SMILES: C(NC1SC=CC=1C1ON=C(C)N=1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6467-0160-50mg |
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
2034302-69-5 | 90%+ | 50mg |
$160.0 | 2023-04-25 | |
Life Chemicals | F6467-0160-30mg |
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
2034302-69-5 | 90%+ | 30mg |
$119.0 | 2023-04-25 | |
Life Chemicals | F6467-0160-5μmol |
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
2034302-69-5 | 90%+ | 5μl |
$63.0 | 2023-04-25 | |
Life Chemicals | F6467-0160-10μmol |
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
2034302-69-5 | 90%+ | 10μl |
$69.0 | 2023-04-25 | |
Life Chemicals | F6467-0160-1mg |
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
2034302-69-5 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6467-0160-20mg |
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
2034302-69-5 | 90%+ | 20mg |
$99.0 | 2023-04-25 | |
Life Chemicals | F6467-0160-2μmol |
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
2034302-69-5 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6467-0160-20μmol |
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
2034302-69-5 | 90%+ | 20μl |
$79.0 | 2023-04-25 | |
Life Chemicals | F6467-0160-15mg |
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
2034302-69-5 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6467-0160-25mg |
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide |
2034302-69-5 | 90%+ | 25mg |
$109.0 | 2023-04-25 |
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide Related Literature
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Additional information on 4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide
Introduction to 4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide (CAS No. 2034302-69-5)
4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2034302-69-5, belongs to a class of molecules that exhibit promising properties for further development as therapeutic agents. The intricate molecular architecture of this benzamide derivative incorporates several key functional groups, including a dimethylsulfamoyl moiety and a thiophene ring substituted with a 3-methyl-1,2,4-oxadiazole fragment, which contribute to its distinctive chemical and pharmacological profile.
The significance of this compound lies in its potential applications across various domains of medicinal chemistry. The presence of the dimethylsulfamoyl group suggests possible interactions with biological targets such as enzymes and receptors, while the oxadiazole and thiophene components introduce additional layers of biological activity. Recent studies have highlighted the importance of such multifunctional scaffolds in the design of novel drugs, emphasizing their ability to modulate multiple pathways simultaneously.
In the context of contemporary pharmaceutical research, the development of new molecular entities with enhanced efficacy and reduced side effects remains a primary focus. The structural features of 4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide make it an intriguing candidate for further investigation. Specifically, the combination of a benzamide core with an oxadiazole-thiophene system has been shown to exhibit desirable pharmacokinetic properties, including improved solubility and bioavailability.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. For instance, research has indicated that benzamide derivatives can serve as potent inhibitors of various enzymes involved in inflammatory and metabolic disorders. The incorporation of a 3-methyl-1,2,4-oxadiazole group further enhances its pharmacological potential by introducing additional binding interactions with biological targets. This has led to increased interest in exploring its therapeutic applications in conditions such as cancer, neurodegenerative diseases, and autoimmune disorders.
The synthesis and characterization of 4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide have been subjects of extensive investigation in synthetic organic chemistry. The synthesis typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. The use of spectroscopic methods like NMR and mass spectrometry has been crucial in confirming the structural integrity of the compound.
The pharmacological evaluation of this compound has revealed several promising activities. In vitro studies have demonstrated its ability to inhibit key enzymes associated with inflammatory pathways, suggesting potential therapeutic benefits in managing chronic inflammatory conditions. Additionally, preliminary in vivo studies have indicated that it may exhibit neuroprotective properties by modulating neurotransmitter systems affected in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy profile. Preclinical studies are essential for understanding how these compounds behave within biological systems before they can be tested in human trials. The structural features of 4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide, particularly its ability to interact with multiple biological targets, makes it an attractive candidate for further preclinical development.
The integration of computational chemistry techniques has also played a significant role in the study of this compound. Molecular modeling studies have provided valuable insights into its binding interactions with potential targets at the atomic level. These simulations have helped researchers optimize its structure for improved binding affinity and selectivity. By leveraging computational tools alongside experimental approaches, scientists can accelerate the drug discovery process significantly.
The future prospects for 4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-y]benzamide are promising given its unique structural features and demonstrated biological activities. Ongoing research aims to further elucidate its mechanism of action and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area.
In conclusion, 4-(dimethylsulfamoyl)-N-[3-(3-methyl-l ,2 ,4 -oxadiazol -5 -y l )thiophen - 2 -y l ]benzamide (CAS No. 2034302 -69 -5) represents a significant advancement in pharmaceutical chemistry due to its complex molecular architecture and potential therapeutic applications. Its unique combination of functional groups positions it as a valuable candidate for further development into novel therapeutic agents addressing various medical conditions.
2034302-69-5 (4-(dimethylsulfamoyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide) Related Products
- 929971-42-6(3-{6-chloro-1,3-dimethyl-1H-pyrazolo3,4-bpyridin-5-yl}prop-2-enoic acid)
- 1000574-42-4(5-Benzoyl-2-(4-bromophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one)
- 1638928-01-4(2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile)
- 1445891-33-7(8-bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline)
- 488827-01-6(2-{[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-2-phenylacetic acid)
- 1203707-36-1(6-Chloro-4-methylquinolin-2-amine)
- 2639416-98-9(tert-butyl N-(5,6-dihydroxynaphthalen-2-yl)carbamate)
- 2224291-19-2(Benzaldehyde, 5-[(4-cyclopropyl-3-oxo-1-piperazinyl)carbonyl]-2-hydroxy-3-methyl-)
- 919848-67-2(N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-(4-methanesulfonylphenyl)acetamide)
- 2680861-84-9(3-Acetamido-5-(pyridin-3-yl)thiophene-2-carboxylic acid)




